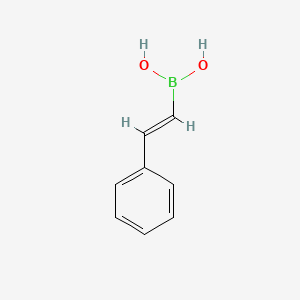

trans-2-Phenylvinylboronic acid

CAS No.: 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2

Cat. No.: VC4950188

Molecular Formula: C8H9BO2

Molecular Weight: 147.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2 |

|---|---|

| Molecular Formula | C8H9BO2 |

| Molecular Weight | 147.97 |

| IUPAC Name | [(E)-2-phenylethenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ |

| Standard InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |

| SMILES | B(C=CC1=CC=CC=C1)(O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

trans-2-Phenylvinylboronic acid exhibits a planar geometry due to the conjugation between the vinyl group and the phenyl ring. The boronic acid moiety () adopts a trigonal planar configuration, facilitating interactions with nucleophiles. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 147.97 g/mol | |

| IUPAC Name | [(E)-2-phenylethenyl]boronic acid | |

| Storage Conditions | Room temperature |

The compound’s stability under ambient conditions (room temperature storage) enhances its practicality in laboratory and industrial settings .

Stereochemical Considerations

The trans (E) configuration of the vinyl group is critical for its reactivity. This stereochemistry minimizes steric hindrance between the phenyl group and boronic acid, optimizing participation in stereospecific reactions like Suzuki-Miyaura couplings.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves hydroboration-oxidation of phenylacetylene:

-

Hydroboration: Phenylacetylene reacts with a borane reagent (e.g., ) to form a vinylborane intermediate.

-

Oxidation: The intermediate is treated with hydrogen peroxide () under basic conditions to yield the boronic acid.

This method achieves yields exceeding 70% with purity ≥97% .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems regulate reaction parameters (temperature, stoichiometry), reducing byproducts and ensuring consistent quality.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

trans-2-Phenylvinylboronic acid is widely used in palladium-catalyzed couplings to form carbon-carbon bonds. For example:

This reaction is pivotal in synthesizing styrene derivatives for pharmaceuticals and polymers.

Functional Material Development

The compound serves as a precursor for liquid crystals and conductive polymers, where its rigid structure enhances thermal stability and electronic properties.

Biological and Biomedical Research

Amyloid-β Inhibition in Alzheimer’s Disease

Recent studies highlight derivatives of trans-2-phenylvinylboronic acid as potential therapeutics. In a 2025 MDPI study, trans-beta-styryl-boronic acid (TBSA), a structural analog, demonstrated:

-

Aβ42 aggregation inhibition: Reduced amyloid plaque formation by 40% in 5xFAD mice .

-

Neuroprotection: Improved survival rates in C. elegans models by 35% and reduced hippocampal neurodegeneration in mice .

While trans-2-phenylvinylboronic acid itself requires further study, its derivatives underscore boronic acids’ potential in targeting neurodegenerative pathways .

Enzyme Inhibition Mechanisms

Boronic acids reversibly bind serine proteases via covalent interactions with catalytic residues. This mechanism is exploited in drug design, such as protease inhibitors for oncology and antiviral therapies .

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

The phenyl group’s electronic and steric profile distinguishes trans-2-phenylvinylboronic acid from analogs:

| Compound | Substituent | Key Application |

|---|---|---|

| trans-2-(4-Methoxyphenyl)vinylboronic acid | -OCH₃ | Enhanced solubility |

| trans-2-(4-Fluorophenyl)vinylboronic acid | -F | Increased electrophilicity |

Methoxy groups improve solubility, whereas electron-withdrawing groups (e.g., -F) accelerate cross-coupling kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume